

Application Note: A Comprehensive Guide to Jatrophone Structure Elucidation Using NMR Spectroscopy

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Compound of Interest

Compound Name: *Jatrophone 4*

Cat. No.: *B15573487*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

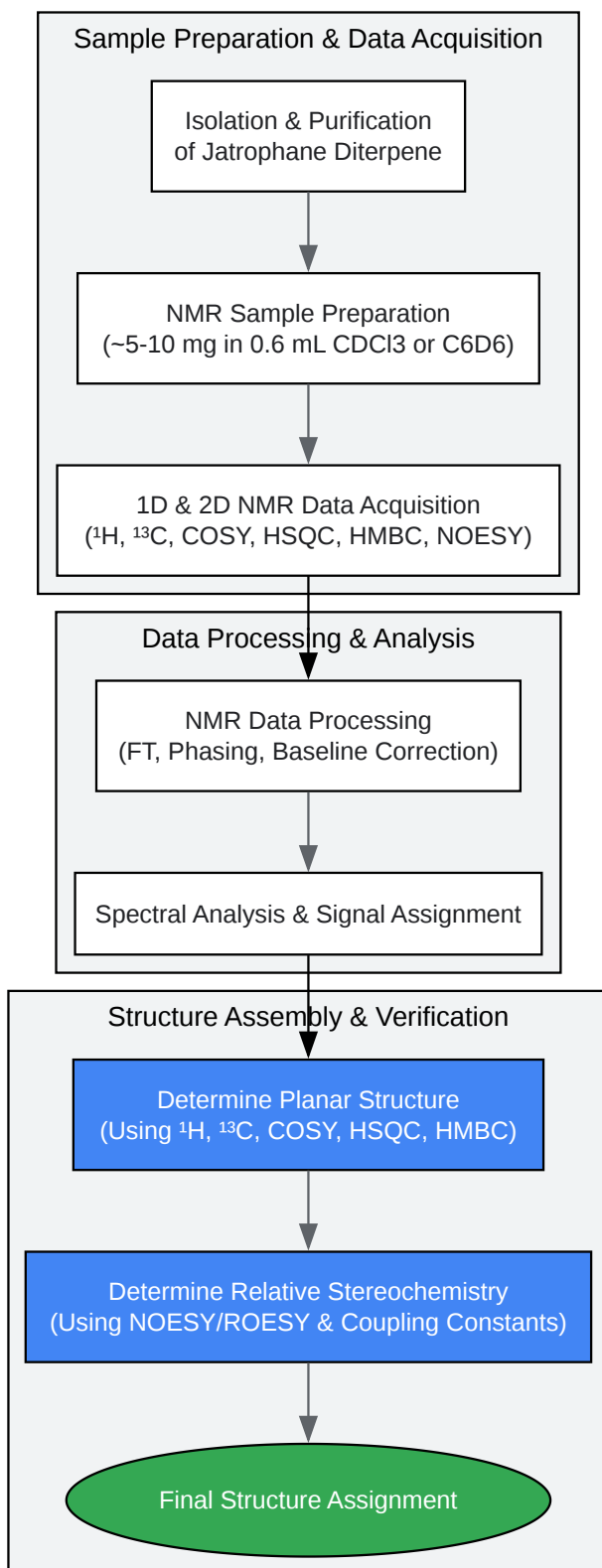
Jatrophone diterpenes are a class of macrocyclic natural products primarily found in the Euphorbiaceae and Thymelaeaceae plant families.^[1] These compounds exhibit a complex and highly functionalized trans-bicyclo[10.3.0]pentadecane scaffold.^[2] Jatrophanes are of significant interest to the pharmaceutical industry due to a wide range of biological activities, including cytotoxic, anti-inflammatory, antiviral, and multidrug resistance (MDR) reversing properties.^{[1][3]}

The structural complexity, including numerous stereocenters and conformational flexibility of the macrocyclic ring, makes the complete structure elucidation of new jatrophone analogues a significant challenge.^[2] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for this purpose.^[4] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required to unambiguously determine the planar structure, and relative stereochemistry of these molecules.^{[1][5]}

This application note provides a detailed protocol and workflow for the structure elucidation of jatrophone diterpenes using a standard suite of modern NMR experiments.

Overall Workflow for Jatrophane Structure Elucidation

The process begins with the isolation of the pure compound and proceeds through a series of NMR experiments. The data from these experiments are synergistically interpreted to assemble the final chemical structure.



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Caption: Overall experimental workflow for Jatrophone structure elucidation.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. Experiments should be performed on a spectrometer with a minimum field strength of 400 MHz, with higher fields (600+ MHz) and cryogenic probes recommended for enhanced sensitivity and resolution, especially for small sample quantities.[\[6\]](#)

Sample Preparation

- Weighing: Accurately weigh 5-10 mg of the purified jatrophane sample.
- Solubilization: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Benzene-d₆, Acetone-d₆). The choice of solvent is critical to ensure the sample is fully solubilized and to avoid overlapping solvent signals with key resonances.[\[7\]](#)
- Transfer: Transfer the solution to a standard 5 mm NMR tube.
- Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool directly into the NMR tube to ensure sample homogeneity.

NMR Data Acquisition

A. 1D NMR Experiments

- ¹H NMR (Proton):
 - Purpose: Provides information on the number and type of protons, their chemical environment, and scalar couplings.
 - Pulse Sequence: Standard single pulse (zg30 or similar).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay (d1): 1-2 seconds.
 - Number of Scans: 8-16.

- ^{13}C NMR $\{^1\text{H}$ Decoupled}:
 - Purpose: Provides the number of unique carbon signals and their chemical environment (sp^3 , sp^2 , sp).
 - Pulse Sequence: Standard single pulse with proton decoupling (zgpg30 or similar).
 - Spectral Width: 220-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 1024-4096 (or until adequate S/N is achieved).
- DEPT (Distortionless Enhancement by Polarization Transfer):
 - Purpose: To differentiate between CH , CH_2 , and CH_3 groups. DEPT-135 is most common, showing CH/CH_3 as positive signals and CH_2 as negative signals. Quaternary carbons are absent.
 - Pulse Sequence: DEPT-135.
 - Parameters: Use standard instrument parameters.

B. 2D NMR Experiments

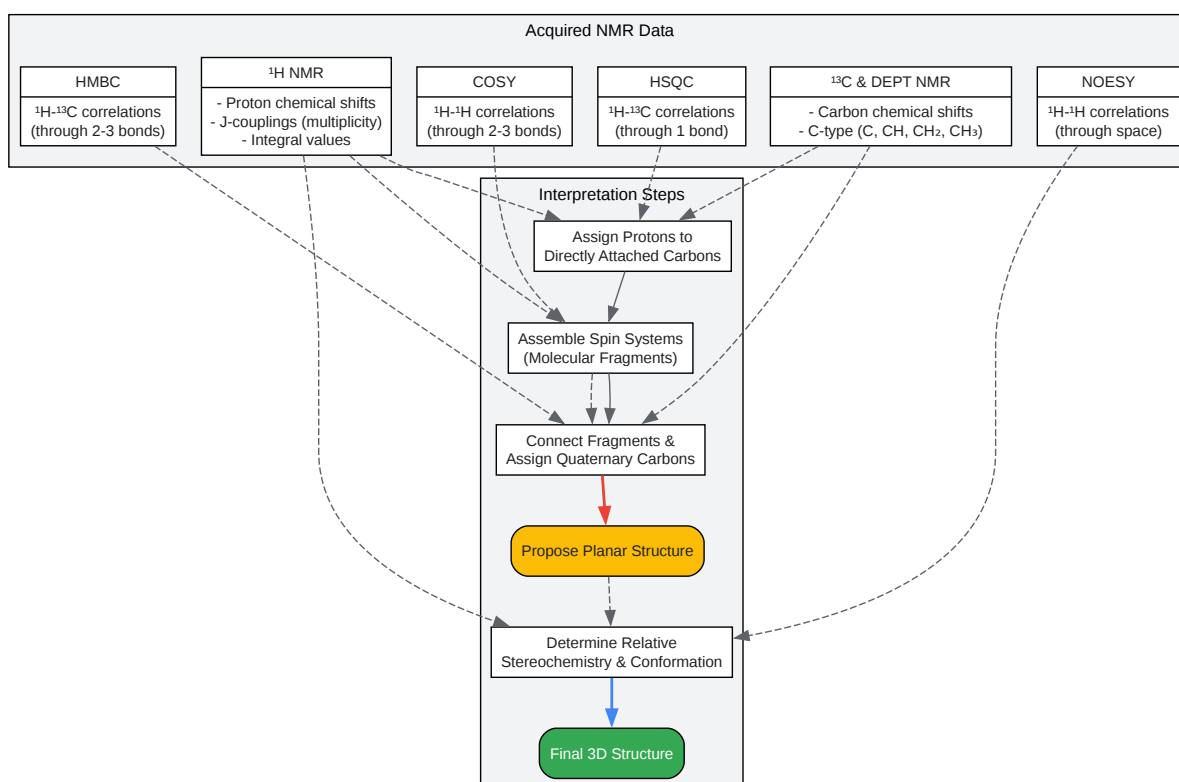
- ^1H - ^1H COSY (Correlation Spectroscopy):
 - Purpose: Identifies protons that are scalar coupled, typically over 2-3 bonds (e.g., $\text{H}-\text{C}-\text{H}$, $\text{H}-\text{C}-\text{C}-\text{H}$). Essential for identifying spin systems and building molecular fragments.[\[8\]](#)[\[9\]](#)
 - Pulse Sequence: Gradient-selected COSY (cosygpcqf or similar).
 - Number of Increments (F1): 256-512.
 - Number of Scans per Increment: 2-4.
 - Relaxation Delay (d1): 1.5 seconds.

- ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence):
 - Purpose: Correlates protons directly to their attached carbons (one-bond ^1JCH coupling). [\[8\]](#)
 - Pulse Sequence: Gradient-selected, phase-sensitive with decoupling during acquisition (hsqcedetgpsisp2.3 or similar).
 - Spectral Width (F2 - ^1H): 12-16 ppm.
 - Spectral Width (F1 - ^{13}C): 160-180 ppm.
 - Number of Increments (F1): 256.
 - Number of Scans per Increment: 4-8.
 - Relaxation Delay (d1): 1.5 seconds.
- ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, ^2JCH and ^3JCH). This is critical for connecting the fragments identified by COSY to build the carbon skeleton. [\[9\]](#)[\[10\]](#)
 - Pulse Sequence: Gradient-selected (hmbcgplpndqf or similar).
 - ^1JCH Coupling Constant for Evolution: Optimized for ~8 Hz.
 - Spectral Width (F2 - ^1H): 12-16 ppm.
 - Spectral Width (F1 - ^{13}C): 220-240 ppm.
 - Number of Increments (F1): 400-512.
 - Number of Scans per Increment: 8-16.
 - Relaxation Delay (d1): 2 seconds.
- ^1H - ^1H NOESY (Nuclear Overhauser Effect Spectroscopy):

- Purpose: Identifies protons that are close in 3D space ($< 5 \text{ \AA}$), regardless of through-bond connectivity. This is the primary experiment for determining relative stereochemistry and conformation.^[1] Due to the flexibility of the jatrothane ring, interpretation can be complex.^[2]
- Pulse Sequence: Gradient-selected, phase-sensitive (noesygpsh or similar).
- Mixing Time (d8): 300-800 ms (may require optimization).
- Number of Increments (F1): 256-512.
- Number of Scans per Increment: 8-16.
- Relaxation Delay (d1): 2 seconds.

Data Interpretation and Structure Assembly

The elucidation process is a puzzle where each spectrum provides specific pieces of information. The logical flow involves using correlation data to connect atoms and build the final structure.



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